molecular formula C12H9N3 B573172 4-(5-Aminopyridin-3-yl)benzonitrile CAS No. 1246350-47-9

4-(5-Aminopyridin-3-yl)benzonitrile

Cat. No.: B573172
CAS No.: 1246350-47-9
M. Wt: 195.225
InChI Key: XIAHDAHNVKDUHO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of benzonitriles, including 4-(5-Aminopyridin-3-yl)benzonitrile, typically involves the conversion of the corresponding benzoic acids to their nitrile counterparts. One common method involves the conversion of benzoic acid to its chloride, followed by the formation of an amide, which is then dehydrated using thionyl chloride in benzene or toluene . Another method involves heating the acid with an arylsulphonamide and phosphorus pentachloride .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene offer bulk manufacturing and sourcing services for this compound .

Chemical Reactions Analysis

Types of Reactions

4-(5-Aminopyridin-3-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are used under various conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the nitrile group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(5-Aminopyridin-3-yl)benzonitrile is used extensively in scientific research, particularly in the fields of chemistry and biology. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals . Additionally, it is used in the development of new materials and as a reference standard in analytical chemistry .

Mechanism of Action

The mechanism of action of 4-(5-Aminopyridin-3-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The nitrile group can also participate in various biochemical reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Aminopyridin-3-yl)benzonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in research for developing new chemical entities and studying their properties .

Properties

IUPAC Name

4-(5-aminopyridin-3-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c13-6-9-1-3-10(4-2-9)11-5-12(14)8-15-7-11/h1-5,7-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIAHDAHNVKDUHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC(=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735556
Record name 4-(5-Aminopyridin-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246350-47-9
Record name 4-(5-Aminopyridin-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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